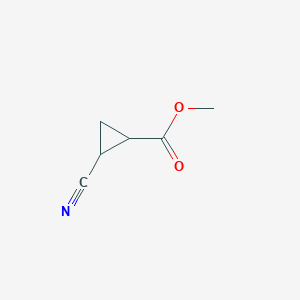

Methyl 2-cyanocyclopropane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUCYKMMQHQPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Cyanocyclopropane 1 Carboxylate

Ring-Opening Reactions of Cyano-Substituted Cyclopropanes

The polarization of the C-C bonds in the cyclopropane (B1198618) ring, induced by the geminal electron-withdrawing substituents, facilitates its cleavage by a range of reagents and conditions. These reactions typically proceed via nucleophilic attack or under thermal or catalytic activation, leading to the formation of linear, 1,3-difunctionalized compounds.

The reaction of donor-acceptor cyclopropanes with nucleophiles is a fundamental transformation, often considered a homologous counterpart to the Michael addition. thieme-connect.com Nitrogen-based nucleophiles, in particular, have been extensively studied for their ability to open the strained ring, providing access to acyclic and cyclic derivatives of γ-aminobutyric acid (GABA) and other nitrogen-containing heterocycles. thieme-connect.com

Studies comparing the reactivity of cyclopropane-1,1-dicarbonitrile with 1-cyanocyclopropane-1-carboxylate (B14765170) derivatives toward anilines have shown that the dicyano-substituted cyclopropane undergoes ring-opening under milder conditions. thieme-connect.com However, both substrates react with sufficiently nucleophilic amines. The process involves the nucleophilic attack of the amine on one of the cyclopropane carbons, leading to the cleavage of the distal C-C bond. This high stereoselectivity is a key feature, enabling the synthesis of enantiomerically pure compounds. thieme-connect.com

A notable example of a tandem reaction involves the treatment of cyclopropane hemimalonates with sodium azide (B81097). This process initiates a ring-opening, which is followed by a spontaneous decarboxylation to yield γ-azidobutyric acids. These products can be subsequently hydrogenated to form γ-aminobutyric acid (GABA) methyl esters, demonstrating a concise route to these important neurotransmitter analogues. nih.gov

| N-Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Anilines | Thermal activation | γ-Anilino-α-cyano ester | thieme-connect.com |

| Sodium Azide | NaN₃ | γ-Azidobutyric acid (after decarboxylation) | nih.gov |

Sulfur insertion represents another pathway for the ring-opening of activated cyclopropanes. While less common for N-nucleophiles, reactions involving elemental chalcogens (S, Se, Te) with methylenecyclopropanes have been developed, proceeding via a [3+2] radical cycloaddition mechanism to form five-membered heterocyclic compounds. nih.gov

Both acids and bases can catalyze the ring cleavage of activated cyclopropanes. Lewis acids typically coordinate to one of the electron-withdrawing groups (e.g., the carbonyl oxygen of the ester), which further polarizes and weakens the cyclopropane bonds, making the ring more susceptible to nucleophilic attack. rsc.orgresearchgate.net A proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, followed by ring opening to form a well-stabilized dipolar intermediate, which is then trapped by a nucleophile. rsc.org

Brønsted acids have also been shown to be effective catalysts, particularly in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP). researchgate.net This methodology expands the scope of compatible cyclopropanes to include those with single keto-acceptor groups and electron-deficient aryl groups. The Brønsted acid activates the cyclopropane, facilitating ring-opening and subsequent reaction with a wide range of nucleophiles, including arenes, indoles, azides, and alcohols, at room temperature. researchgate.net

Base-catalyzed ring-opening often involves the formation of an enolate or a related carbanionic species. For instance, in the presence of a base like sodium acetate (B1210297) (NaOAc), an organocatalytic cascade can lead to a spontaneous, stereoselective ring-opening of a newly formed cyclopropane intermediate. This transformation is proposed to occur through a Michael-alkylation-retro-Michael pathway. acs.orgorganic-chemistry.org

| Catalyst Type | General Mechanism | Typical Nucleophiles | Ref. |

| Lewis Acid (e.g., TiCl₄) | Coordination to carbonyl, formation of dipolar intermediate | Selenocyanates, Chlorides | rsc.org |

| Brønsted Acid (e.g., TfOH) | Protonation/H-bonding to activate the ring | Arenes, Indoles, Azides, Alcohols | researchgate.net |

| Base (e.g., NaOAc) | Formation of enolate, retro-Michael pathway | Intramolecular rearrangement | acs.orgorganic-chemistry.org |

Heating can induce rearrangements in cyclopropane structures, often leading to isomeric unsaturated compounds. For methyl cis-2-alkylcyclopropanecarboxylates, thermal treatment has been found to cause ring-opening to the corresponding γ,β-unsaturated ester via a 1,5-hydrogen shift. cdnsciencepub.com This reaction is first-order and proceeds through a cyclic hydrogen transfer mechanism. The corresponding trans isomers are typically stable under the same conditions, providing a method for distinguishing between geometrical isomers. cdnsciencepub.com The thermolysis of cyclopropane itself to propene is a well-understood unimolecular isomerization that proceeds through a propane-1,3-diyl intermediate. thieme-connect.de

Decarboxylative ring scissions occur when the ring-opening is coupled with the loss of carbon dioxide, a process often seen in cyclopropane hemimalonates. As mentioned previously, the reaction with sodium azide provides a clear example where nucleophilic attack is followed by decarboxylation to yield γ-azidobutyric acids. nih.gov This tandem process highlights how the inherent strain and functional group arrangement can be exploited to drive complex transformations in a single step.

Domino and Cascade Reactions Initiated by Cyclopropane Ring Strain

The stored energy in the cyclopropane ring makes it an excellent initiator for domino and cascade reactions, where the initial ring-opening event triggers a sequence of subsequent bond-forming reactions to rapidly build molecular complexity.

Methyl 2-cyanocyclopropane-1-carboxylate and related structures can act as Michael acceptors. The conjugate addition of a nucleophile leads to the formation of an enolate, which can then participate in a subsequent intramolecular cyclization. rsc.orgmasterorganicchemistry.com This Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for constructing new cyclic systems with high stereoselectivity. rsc.org

The process is often catalyzed by organocatalysts, such as chiral diphenylprolinol TMS ether. acs.orgorganic-chemistry.org In a typical cascade, an α,β-unsaturated aldehyde reacts with a compound like bromomalonate, which acts as both a nucleophile (in the Michael addition) and an electrophile (in the subsequent intramolecular alkylation) to form a highly substituted cyclopropane. organic-chemistry.org Depending on the reaction conditions, this cyclopropane can be isolated or can undergo further in-situ transformations. The regioselectivity of the initial Michael attack is governed by the electronic nature of the cyclopropane and the nucleophile.

| Reaction Type | Catalyst/Base | Key Steps | Outcome | Ref. |

| Cascade Michael-Alkylation | Chiral diphenylprolinol TMS ether / 2,6-Lutidine | Michael addition followed by intramolecular alkylation | Chiral cyclopropanes | acs.orgorganic-chemistry.org |

| Domino Aza-Michael-SNAr | K₂CO₃ | Aza-Michael addition, SNAr ring closure, heteroaromatization | C5-Substituted Indoles | mdpi.com |

Annulation reactions involving cyclopropanes provide efficient routes to polycyclic structures. In these reactions, the cyclopropane acts as a three-carbon (C3) synthon. For example, in a formal [4+2] annulation, the donor-acceptor cyclopropane can react with a two-atom π-system. However, it is more common for the cyclopropane to function as a 1,3-dipole equivalent in [3+2] cycloadditions after ring-opening.

More directly relevant are [4+2] annulations where other strained rings, like benzocyclobutenones, are activated to react with various partners. nih.gov While not directly involving this compound as the 2π component, these reactions illustrate the principle of using ring strain to drive cycloadditions. Phosphine-catalyzed enantioselective [4+2] annulations of allenoates with 3-nitroindoles have also been developed, proceeding through a dearomatization–aromatization process to access functionalized dihydrocarbazoles. nih.gov These strategies showcase the versatility of annulation reactions in modern organic synthesis for constructing complex heterocyclic and carbocyclic frameworks. rsc.orgrsc.org

Rearrangement-Driven Transformations (e.g., Cloke-Wilson Rearrangement)

The Cloke-Wilson rearrangement is a significant transformation of cyclopropanes bearing electron-withdrawing groups, such as a carbonyl or cyano group, leading to the formation of five-membered heterocycles. This rearrangement is driven by the release of the inherent ring strain of the cyclopropane ring. While historically requiring high temperatures, modern methods have enabled this transformation under milder conditions using various catalysts. researchgate.netorganicreactions.org For substrates like this compound, which are activated by both a cyano and a carboxylate group, these rearrangements are particularly relevant.

Research on closely related 1-cyanocyclopropane-1-carboxylates has demonstrated their successful rearrangement to 4-cyanofuran-3-carboxylate derivatives. nih.gov This transformation can be promoted by a combination of a Lewis acid and a base. For instance, the use of iodine as a Lewis acid in conjunction with potassium carbonate has been shown to be effective. The reaction proceeds through an initial activation of the carbonyl group by the Lewis acid, which facilitates the ring-opening of the cyclopropane. nih.gov

The proposed mechanism for this Lewis acid-promoted rearrangement begins with the coordination of iodine to the carbonyl oxygen of the ester group. This coordination enhances the electrophilicity of the carbonyl carbon, making the cyclopropane ring more susceptible to cleavage. A base, such as potassium carbonate, then facilitates the ring opening, leading to an intermediate that subsequently cyclizes to form the dihydrofuran ring. Tautomerization of this intermediate then yields the final furan (B31954) product. nih.gov

The Cloke-Wilson rearrangement can also be initiated by Brønsted acids, which protonate the carbonyl oxygen to activate the cyclopropane ring towards ring-opening. nih.govrsc.orgthieme-connect.com This process generates a carbocationic intermediate that undergoes cyclization to form the dihydrofuran scaffold. rsc.org Organocatalytic methods, employing chiral phosphoric acids, have also been developed to achieve enantioselective Cloke-Wilson rearrangements. rsc.orgthieme-connect.com Computational studies, particularly using density functional theory (DFT), have provided deeper insights into the stepwise mechanism of these rearrangements, confirming the formation of zwitterionic or carbocationic intermediates depending on the catalyst used. nih.govacs.org

The following interactive table summarizes representative conditions for the Cloke-Wilson rearrangement of analogous cyanocyclopropane derivatives, which are expected to be applicable to this compound.

| Substrate Analogue | Catalyst/Promoter | Base | Solvent | Temperature | Product | Yield |

| 1-Cyanocyclopropane-1-carboxylates | Iodine (Lewis Acid) | K2CO3 | Dioxane | Reflux | 4-Cyanofuran-3-carboxylates | Good |

| Substituted Cyclopropyl (B3062369) Ketones | Chiral Phosphoric Acid | - | m-xylene–DCE | -30 to -40 °C | Chiral Dihydrofurans | up to 95% |

| Donor-Acceptor Cyclopropanes | 2-(Bromomethyl)naphthalene | - | 1,2-dichloroethane | 80 °C | 2,3-Dihydrofurans | Moderate to Good |

This data is based on studies of closely related cyanocyclopropane derivatives and is presented as a predictive model for the reactivity of this compound.

Fundamental Mechanistic Insights into Proton Transfer and Migration Phenomena

Proton transfer is a fundamental process that can play a crucial role in the reactivity and rearrangement of activated cyclopropanes like this compound. The presence of two electron-withdrawing groups, the cyano and the methyl carboxylate moieties, significantly acidifies the protons on the cyclopropane ring, particularly the one at the carbon bearing the cyano group (C2) and the one at the carbon bearing the ester group (C1).

Under basic conditions, the abstraction of a proton from the cyclopropane ring can lead to the formation of a stabilized carbanion or enolate. For instance, a base can deprotonate the C1 position, leading to an enolate intermediate. This enolate can then participate in various reactions. Ring-opening of this intermediate, followed by proton migration, can lead to different rearranged products. For example, a 1,4-proton shift in a ring-opened zwitterionic intermediate has been proposed in the rearrangement of certain cyclopropyl ketones. acs.org

In the context of the Cloke-Wilson rearrangement, after the initial ring opening, proton transfer steps are essential for the formation of the final product. Tautomerization, which involves the migration of a proton, is a key step in converting the initially formed dihydrofuran intermediate into the more stable aromatic furan ring system. nih.gov

Furthermore, proton transfer can be involved in catalytic cycles for the rearrangement of cyclopropanes. In Brønsted acid catalysis, the transfer of a proton from the catalyst to the substrate initiates the reaction, and the loss of a proton is often the final step in regenerating the catalyst and forming the product. rsc.org In some organocatalytic systems, a proton transfer event can lead to the formation of a key intermediate, such as an acyl azolium enolate, which then drives the subsequent transformation. rsc.org

While specific studies on the proton transfer and migration phenomena of this compound are not extensively documented, the general principles of carbanion and enolate chemistry, combined with the known reactivity of activated cyclopropanes, suggest that these processes are integral to its chemical transformations. The interplay between proton abstraction, intermediate stabilization, and subsequent rearrangement pathways is a key area for understanding the rich reactivity of this compound.

Stereochemical Aspects in the Synthesis and Reactivity of Methyl 2 Cyanocyclopropane 1 Carboxylate

Diastereoselective Synthesis and Control over Isomeric Products

The synthesis of methyl 2-cyanocyclopropane-1-carboxylate, a donor-acceptor cyclopropane (B1198618), often yields a mixture of diastereomers, namely the cis and trans isomers. The control over this diastereoselectivity is a critical aspect of its synthesis. A prevalent method for constructing such systems is the Michael-initiated ring closure (MIRC) reaction, where a nucleophile adds to an electron-deficient alkene, followed by an intramolecular cyclization.

In the context of this compound, this typically involves the reaction of an α,β-unsaturated ester like methyl acrylate (B77674) with a stabilized carbanion derived from a cyanomethyl species, such as chloroacetonitrile (B46850) or bromoacetonitrile, in the presence of a base. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and counter-ion can significantly influence the ratio of cis to trans products. Generally, thermodynamic control, achieved through the use of weaker bases and longer reaction times, tends to favor the more stable trans isomer, where the bulky ester and cyano groups are on opposite sides of the ring, minimizing steric hindrance. Conversely, kinetic control, often employing strong, non-nucleophilic bases at low temperatures, can potentially favor the formation of the cis isomer.

Recent developments have also explored electrochemical methods for diastereoselective cyclopropanation. For instance, a protocol involving the coupling of unactivated alkenes with carbon pronucleophiles like nitriles bearing an ester group has been reported. This method proceeds with high diastereoselectivity through an alkenyl thianthrenium intermediate, offering a scalable approach to substituted cyclopropanes. The diastereoselectivity in these reactions is often high, as illustrated by the synthesis of related cyclopropane structures.

Table 1: Influence of Reaction Conditions on Diastereoselectivity in MIRC-type Reactions (Illustrative Data)

| Base | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Sodium Methoxide | Methanol | 25 | 85:15 |

| Potassium tert-Butoxide | THF | -78 | 30:70 |

| Sodium Hydride | DMF | 0 | 70:30 |

| Cesium Carbonate | Acetonitrile | 25 | >95:5 |

Note: This table presents illustrative data based on general principles of Michael-initiated ring closure reactions for donor-acceptor cyclopropanes, as specific data for this compound may vary.

Enantioselective Methodologies for Chiral Cyclopropane Architectures

Achieving enantiocontrol in the synthesis of this compound is crucial for applications where a specific stereoisomer is required. This involves the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation is most commonly achieved through the catalytic decomposition of a diazo compound in the presence of an alkene. For the synthesis of chiral this compound, this would involve the reaction of methyl acrylate with a diazoacetonitrile, catalyzed by a chiral transition metal complex. Metals such as rhodium, copper, and cobalt are frequently employed for this purpose.

Another powerful strategy involves the use of chiral auxiliaries. In this approach, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary). This chiral auxiliary then directs the stereochemical course of the cyclopropanation reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched cyclopropane product. A three-step sequence of aldol-cyclopropanation-retro-aldol reactions has been described as a novel strategy for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, a principle that can be extended to related carboxylates.

Biocatalysis, using engineered enzymes, has also emerged as a potent method for asymmetric cyclopropanation. Engineered myoglobin (B1173299) catalysts have been developed to produce chiral cyclopropane-containing drugs with excellent diastereo- and enantioselectivity.

Chiral Catalyst Development and Ligand Effects in Stereocontrol

The development of chiral catalysts is central to modern asymmetric synthesis. The enantioselectivity of metal-catalyzed cyclopropanations is dictated by the chiral ligand coordinated to the metal center. These ligands create a chiral environment around the reactive metal carbene intermediate, forcing the approaching alkene to adopt a specific orientation, which in turn leads to the preferential formation of one enantiomer.

For copper and rhodium-catalyzed reactions, popular ligand classes include C₂-symmetric bis(oxazoline) (BOX) and pyridine-2,6-bis(oxazoline) (PyBOX) ligands. The steric and electronic properties of the ligand are critical. Bulky substituents on the ligand can enhance enantioselectivity by creating a more defined chiral pocket, preventing non-selective reaction pathways.

Cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have been shown to be highly effective for asymmetric radical cyclopropanation, providing access to valuable chiral cyclopropanes with excellent diastereoselectivities and enantioselectivities. Similarly, chiral-at-metal Rh(III) complexes have been used to catalyze enantioselective cyclopropanation reactions of sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes with high diastereomeric ratios and enantiomeric excesses. The choice of ligand can dramatically alter not only the enantiomeric excess (ee) but also the diastereomeric ratio (dr) of the products.

Table 2: Effect of Chiral Ligands on Enantioselectivity in a Model Asymmetric Cyclopropanation (Illustrative Data)

| Metal Catalyst | Chiral Ligand | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Rh₂(OAc)₄ | (S)-Ph-PyBOX | 90:10 | 92 |

| Cu(OTf)₂ | (R,R)-Ph-BOX | 88:12 | 95 |

| Co(II)-Porphyrin | D₂-Amidoporphyrin | >99:1 | 98 |

| Rh(III) Complex | Chiral Cp* Ligand | >20:1 | 99 |

Note: This table presents illustrative data from studies on asymmetric cyclopropanation of electron-deficient olefins with various catalyst systems, demonstrating the impact of ligand choice.

Stereochemical Assignment and Conformational Analysis of Derivatives

Determining the precise three-dimensional structure of the synthesized this compound isomers is essential. The relative stereochemistry (cis or trans) is typically assigned using ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant (³J) between the protons on the cyclopropane ring is diagnostic. For 1,2-disubstituted cyclopropanes, the ³J value for cis protons is generally larger (typically 8-12 Hz) than for trans protons (typically 4-8 Hz). Nuclear Overhauser Effect (NOE) experiments can also provide definitive proof of relative stereochemistry.

The absolute configuration of chiral isomers is more challenging to determine. Unambiguous assignment often requires X-ray crystallographic analysis of a suitable crystalline derivative. Alternatively, the absolute configuration can be inferred by chemical correlation to a compound of known stereochemistry or through the use of chiral derivatizing agents.

Conformational analysis of cyclopropane derivatives is relatively straightforward due to the rigid nature of the three-membered ring. The C-C bond angles are constrained to approximately 60°, leading to significant angle strain. The substituents on the ring are held in an eclipsed or nearly eclipsed conformation, which results in torsional strain. The preferred conformation of the ester and cyano substituents will be the one that minimizes steric interactions with each other and with the ring itself. For this compound, rotations around the C-C single bonds connecting the substituents to the ring will occur to relieve steric strain.

Racemization and Stereoisomerization Kinetics and Mechanisms

The stereochemical integrity of cyclopropanes is generally high due to a significant energy barrier to ring-opening. Stereoisomerization, the conversion of one stereoisomer into another (e.g., cis to trans), or racemization of a chiral center, typically requires the cleavage of a C-C bond within the ring.

This process is often thermally induced and proceeds through a diradical intermediate. The C-C bond breaks homolytically to form a 1,3-diradical. Rotation can then occur around the remaining C-C single bonds in this transient species. Subsequent ring closure can lead to the formation of a different stereoisomer.

The kinetics of this process are highly dependent on the substituents attached to the cyclopropane ring. Electron-withdrawing groups like cyano (CN) and ester (CO₂Me) can stabilize the radical character of the intermediate through resonance, thereby lowering the activation energy required for isomerization. However, the barrier is still substantial, and these isomerizations often require high temperatures (above 150 °C). The rate of racemization can be faster than the rate of structural rearrangement. For example, in a study of a related vinylcyclopropane, racemization was observed to be 10⁶ times faster than the rearrangement at 150°C, indicating that ring-opening and re-closure to form the enantiomer is a much lower energy process than further structural changes.

The mechanism can be summarized as:

Homolytic Cleavage: A C-C bond in the cyclopropane ring breaks, forming a 1,3-diradical intermediate.

Bond Rotation: Free rotation occurs around the C-C single bonds in the diradical.

Ring Closure: The diradical collapses back to a cyclopropane ring, potentially forming a different stereoisomer.

Due to the stability of the C-C bonds, this compound is expected to be stereochemically stable under normal laboratory conditions.

Advanced Applications of Methyl 2 Cyanocyclopropane 1 Carboxylate in Complex Molecule Synthesis

Utilization as Versatile Synthons for Carbocyclic and Heterocyclic Systems

Methyl 2-cyanocyclopropane-1-carboxylate serves as a valuable C3 synthon, a three-carbon building block, in various cycloaddition and ring-opening reactions to construct more complex cyclic systems. The inherent ring strain of the cyclopropane (B1198618) moiety, coupled with the activating effects of the electron-withdrawing cyano and ester groups, facilitates its participation in a range of chemical transformations.

Donor-acceptor cyclopropanes, a class of compounds to which this compound belongs, are well-documented for their utility in formal [3+n] cycloadditions, where 'n' can be 2, 3, or more, leading to the formation of five-, six-, or larger-membered rings, respectively. researchgate.net These reactions are often catalyzed by Lewis acids and proceed through a zwitterionic intermediate, allowing for the controlled construction of carbocyclic and heterocyclic scaffolds. researchgate.net

In the realm of carbocycle synthesis, the reaction of donor-acceptor cyclopropanes with various π-systems, such as alkenes and alkynes, provides a direct route to functionalized cyclopentanes and other carbocycles. researchgate.net While specific studies detailing the use of this compound in these cycloadditions are not extensively documented in readily available literature, the general reactivity pattern of analogous donor-acceptor cyclopropanes strongly suggests its potential in such transformations.

The construction of heterocyclic compounds from activated cyclopropane derivatives represents a powerful strategy in organic synthesis. researchgate.net The ring-opening of cyclopropanes can be initiated by various reagents, leading to intermediates that can be trapped intramolecularly to form nitrogen- or oxygen-containing heterocycles. For instance, rhodium-catalyzed carbonylative C-C bond activation of aminocyclopropanes, which can be derived from cyclopropyl (B3062369) carboxylic acids, has been shown to be an effective method for the synthesis of a diverse array of nitrogen heterocycles. chimia.ch This methodology highlights the potential of cyclopropane carboxylates as precursors to valuable heterocyclic structures.

The following table summarizes the potential applications of this compound as a synthon based on the known reactivity of similar donor-acceptor cyclopropanes:

| Reaction Type | Reactant | Resulting System | Potential Application |

| [3+2] Cycloaddition | Alkenes | Substituted Cyclopentanes | Synthesis of carbocyclic natural products and analogues. |

| [3+2] Cycloaddition | Alkynes | Substituted Cyclopentenes | Access to unsaturated five-membered carbocycles. |

| [3+3] Cycloaddition | 1,3-Dipoles | Six-membered Heterocycles | Construction of piperidines, pyrans, and other six-membered rings. |

| Ring-opening/Annulation | Nucleophiles | Functionalized Heterocycles | Synthesis of lactones, lactams, and other heterocyclic systems. |

Design and Preparation of Conformationally Restricted Structural Analogues

The rigid framework of the cyclopropane ring is a key feature that chemists exploit to design and synthesize conformationally restricted analogues of biologically active molecules. By incorporating a cyclopropane scaffold, the conformational flexibility of a molecule is significantly reduced, which can lead to enhanced binding affinity and selectivity for biological targets.

While specific research on the use of this compound for creating conformationally restricted analogues is not widely reported, the principle is well-established within medicinal chemistry. The defined spatial orientation of the substituents on the cyclopropane ring allows for the precise positioning of pharmacophoric elements.

For example, in the design of histamine (B1213489) analogues, the cyclopropane ring has been effectively used to restrict the conformation of the molecule, providing insights into the bioactive conformation. researchgate.net Chiral cyclopropanes bearing two differentially functionalized carbon substituents have been developed as key intermediates for synthesizing these conformationally restricted analogues. researchgate.net This approach underscores the potential of substituted cyclopropanes like this compound as starting materials for such endeavors.

The design process for conformationally restricted analogues using a cyclopropane scaffold would involve:

Identification of the target molecule and its flexible linker.

Computational modeling to predict favorable restricted conformations.

Retrosynthetic analysis to incorporate the cyclopropane ring.

Synthesis of the target analogue using a suitable cyclopropane building block.

The inherent functionalities of this compound (cyano and ester groups) offer handles for further chemical modifications, making it a potentially attractive starting point for the synthesis of a variety of conformationally restricted molecules.

Integration of Cyclopropane Scaffolds in Target-Oriented Organic Synthesis

Although specific examples of the direct integration of this compound into a completed natural product synthesis are not prominent in the reviewed literature, the strategic use of functionalized cyclopropanes is a common theme. For instance, the synthesis of various natural products containing the cyclopropane motif often involves the use of cyclopropane-bearing building blocks that are elaborated into the final target.

The cyano and ester functionalities of this compound provide versatile handles for a variety of synthetic transformations, including:

Reduction of the cyano group to an amine, which can then be acylated or alkylated.

Hydrolysis of the ester to a carboxylic acid, enabling amide bond formation or other derivatizations.

Conversion of the cyano group into other functional groups such as amides or tetrazoles.

These potential transformations allow for the incorporation of the cyclopropane unit into a larger molecular framework during a target-oriented synthesis. The reactivity of the cyclopropane ring itself, through ring-opening reactions, can also be strategically employed to unveil latent functionality at a later stage of the synthesis.

The following table outlines the potential synthetic utility of this compound in target-oriented synthesis:

| Functional Group Transformation | Reagent/Condition | Resulting Functional Group | Application in Target Synthesis |

| Cyano Group Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine | Introduction of a key nitrogen-containing pharmacophore. |

| Ester Hydrolysis | LiOH or NaOH | Carboxylic Acid | Amide coupling, esterification with complex alcohols. |

| Cyano Group Hydrolysis | H₂O₂, base | Amide | Formation of amide-containing natural product analogues. |

| Ring Opening | Nucleophilic attack | Acyclic functionalized chain | Unveiling masked functionality or creating linear synthons. |

Computational Chemistry and Theoretical Investigations of Methyl 2 Cyanocyclopropane 1 Carboxylate

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

The application of quantum chemical calculations is paramount in dissecting the complex reaction pathways available to Methyl 2-cyanocyclopropane-1-carboxylate. Methodologies such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are instrumental in this regard. These approaches allow for the precise calculation of the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a given reaction.

Electronic Structure Analysis and Prediction of Reactivity Patterns

The electronic structure of this compound is a key determinant of its chemical reactivity. Computational methods provide a powerful lens through which to examine this structure in detail. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the LUMO is expected to have significant contributions from the carbon atoms of the nitrile group and the carbonyl group, as well as the cyclopropane (B1198618) ring carbons, indicating their electrophilic nature. Conversely, the HOMO would likely be localized on atoms with lone pairs, such as the oxygen atoms of the ester group.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen of the cyano group and the carbonyl oxygen, and positive potential around the hydrogen atoms and the cyclopropane ring.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value/Location | Implication for Reactivity |

| HOMO Energy | Susceptibility to oxidation and electrophilic attack | |

| LUMO Energy | Susceptibility to reduction and nucleophilic attack | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic stability | |

| MEP Negative Region(s) | Nitrogen of cyano group, Carbonyl oxygen | Sites for electrophilic attack |

| MEP Positive Region(s) | Cyclopropane ring hydrogens, Ester methyl group | Sites for nucleophilic attack |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be calculated in a computational study. Actual values would require specific quantum chemical calculations.

Transition State Modeling, Energy Profile Calculations, and Molecular Dynamics Simulations

Identifying the transition state (TS) is a critical step in understanding the kinetics of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate these elusive structures. Once a TS is located, frequency calculations are performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While static quantum chemical calculations provide a picture of the potential energy surface, molecular dynamics (MD) simulations introduce the effects of temperature and solvent, offering a more realistic view of the reaction in a condensed phase. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and the dynamic pathways of its reactions. For example, a simulation could track the trajectory of a nucleophile as it approaches and reacts with the cyclopropane ring, providing insights into the steric and dynamic factors that influence the reaction outcome.

Analytical and Spectroscopic Characterization Methodologies in Research on Methyl 2 Cyanocyclopropane 1 Carboxylate Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of novel cyclopropane (B1198618) compounds. By analyzing the interaction of these molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and confirm molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules like methyl 2-cyanocyclopropane-1-carboxylate. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional (2D) techniques, provides detailed information about the atomic connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum of a this compound derivative would exhibit characteristic signals for the protons on the cyclopropane ring. These protons typically appear in the upfield region of the spectrum, shifted due to the ring's magnetic anisotropy. The presence of electron-withdrawing substituents, the cyano (-CN) and methyl carboxylate (-COOCH₃) groups, desheilds the adjacent ring protons, causing them to resonate at a lower field than in unsubstituted cyclopropane. The methyl ester group would show a distinct singlet at approximately 3.7 ppm. Spin-spin coupling between the non-equivalent cyclopropyl (B3062369) protons provides crucial information on their relative stereochemistry (cis/trans), with typical vicinal coupling constants varying based on their dihedral angle. dtic.milcore.ac.uk

¹³C NMR: The ¹³C NMR spectrum offers complementary information. The carbon atoms of the cyclopropane ring are highly shielded and appear at high field. bohrium.com The carbonyl carbon of the ester and the nitrile carbon would appear at significantly lower fields, consistent with their chemical environments. The direct ¹³C-¹H coupling constants (¹J(CH)) for cyclopropane rings are typically larger than those for alkanes, reflecting the increased s-character of the C-H bonds. dtic.milbohrium.com

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Key Correlations / Notes |

|---|---|---|---|

| ¹H | Cyclopropane Ring Protons (CH) | 1.0 - 2.5 | Complex multiplets; chemical shift and coupling constants are highly dependent on stereochemistry and substitution. dtic.milcore.ac.uk |

| Ester Methyl Protons (OCH₃) | ~3.7 | Singlet. | |

| Coupling Constants (J) | |||

| Jgem, Jcis, Jtrans | 3 - 10 Hz | Geminal and vicinal couplings have opposite signs. dtic.milcore.ac.uk | |

| ¹³C | Cyclopropane Ring Carbons (CH) | 15 - 35 | Shielded relative to analogous acyclic carbons. bohrium.com |

| Nitrile Carbon (CN) | ~117 | Characteristic downfield shift. | |

| Ester Carbonyl Carbon (C=O) | ~170 | Characteristic downfield shift. | |

| Ester Methyl Carbon (OCH₃) | ~52 | Typical for a methyl ester. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional moieties.

The most diagnostic peaks would include:

A sharp, strong absorption band around 2250 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration.

A very strong, sharp absorption band around 1730 cm⁻¹, indicative of the ester carbonyl (C=O) stretch.

A series of bands in the 1300-1100 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester group.

C-H stretching vibrations for the cyclopropane ring protons, which typically appear at a slightly higher frequency (around 3100-3000 cm⁻¹) than those of alkanes. docbrown.info

CH₂ deformation vibrations and skeletal vibrations of the cyclopropane ring can also be observed in the fingerprint region. docbrown.info

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyclopropane C-H | Stretch | ~3050 | Medium |

| Nitrile (C≡N) | Stretch | ~2250 | Strong, Sharp |

| Ester (C=O) | Stretch | ~1730 | Very Strong |

| Ester (C-O) | Stretch | 1300 - 1100 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₆H₇NO₂) by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of cyclopropane derivatives can be complex. nih.govacs.org Common fragmentation pathways for this compound would likely involve:

Loss of the methoxy (B1213986) radical (∙OCH₃) to give an [M-31]⁺ ion.

Loss of the carbomethoxy group (∙COOCH₃) to give an [M-59]⁺ ion.

Ring-opening followed by rearrangement and further fragmentation, a characteristic behavior of cyclopropane rings under EI conditions. docbrown.info

| m/z | Possible Fragment | Formula of Loss |

|---|---|---|

| 125 | [M]⁺ (Molecular Ion) | - |

| 94 | [M - OCH₃]⁺ | CH₃O |

| 66 | [M - COOCH₃]⁺ | C₂H₃O₂ |

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts, unreacted starting materials, and for resolving stereoisomers.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is routinely used to monitor reaction progress, determine product purity, and quantify yields. acs.org Different isomers, such as the cis and trans diastereomers, can often be separated using standard capillary columns due to differences in their boiling points and interactions with the stationary phase.

For chiral derivatives, enantioselective GC is a powerful technique. researchgate.net Using a chiral stationary phase (CSP), it is possible to separate the enantiomers and determine the enantiomeric excess (ee) of a product from an asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds. For derivatives of this compound, HPLC is particularly valuable for determining enantiomeric purity. heraldopenaccess.us

The determination of enantiomeric excess (ee) is a critical step in asymmetric catalysis and pharmaceutical research. Two primary HPLC strategies are employed:

Direct Separation: This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and baseline separation. This is the most direct method for ee determination. uma.es

Indirect Separation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard, achiral stationary phase (like C18). nih.gov The relative peak areas of the diastereomers then correspond to the enantiomeric ratio of the original sample.

UV detection is commonly used with HPLC, as the ester and cyano groups, while not strong chromophores, typically allow for sufficient detection sensitivity.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. In the study of this compound derivatives, this methodology is indispensable for elucidating the absolute stereochemistry of chiral centers and for a precise understanding of the molecule's conformation and intermolecular interactions in the solid state. The rigid and strained nature of the cyclopropane ring, combined with the electronic effects of the cyano and carboxylate substituents, gives rise to unique structural features that can be comprehensively mapped using single-crystal X-ray diffraction.

A notable example is the study of diethyl 3-(3-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate. nih.govresearchgate.net In this racemic compound, X-ray diffraction analysis revealed that the molecule crystallizes in the centrosymmetric space group P21/c. nih.govresearchgate.net The analysis provided precise measurements of bond lengths and angles within the cyclopropane ring, which deviate from those of an unsubstituted cyclopropane due to the presence of multiple electron-withdrawing groups. The dihedral angle between the plane of the cyclopropane ring and the benzene (B151609) ring was determined to be 54.29 (10)°. nih.govresearchgate.net Furthermore, the study detailed the supramolecular assembly, where molecules form one-dimensional chains linked into two-dimensional layers through a network of C—H⋯O and C—H⋯N hydrogen bonds. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C17H15ClN2O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.9221 (6) |

| b (Å) | 9.1927 (7) |

| c (Å) | 20.3446 (16) |

| β (°) | 93.829 (2) |

| Volume (ų) | 1664.9 (2) |

| Z | 4 |

Another significant structural elucidation was performed on ethyl 1,2,2-tricyano-3-(4-nitrophenyl)-cyclopropane-1-carboxylate. researchgate.net The crystal structure of this compound was solved by direct methods and refined to a high degree of accuracy. This analysis provided a detailed picture of how multiple, strongly electron-withdrawing substituents influence the geometry of the cyclopropane ring. The precise bond lengths and the conformation of the substituents relative to the three-membered ring were determined, offering valuable data for understanding the electronic and steric effects at play in such highly functionalized cyclopropanes.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H10N4O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.694 (8) |

| b (Å) | 11.743 (8) |

| c (Å) | 12.658 (8) |

| β (°) | 113.10 (7) |

| Volume (ų) | 1462.1 |

| Z | 4 |

These examples underscore the power of X-ray crystallography in providing unequivocal stereochemical assignments and detailed solid-state structural information for derivatives of this compound. The data derived from such studies, including precise bond distances, bond angles, torsional angles, and details of intermolecular interactions, are fundamental for rationalizing the chemical reactivity, physical properties, and biological activity of this class of compounds. The structural information also serves as a crucial benchmark for computational and spectroscopic studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-cyanocyclopropane-1-carboxylate?

- Methodological Answer : A widely used approach involves cyclopropanation of α,β-unsaturated esters followed by cyanation. For example, reacting cyclopropane precursors (e.g., methyl cyclopropanecarboxylate derivatives) with cyanating agents like malononitrile in the presence of a base (e.g., sodium ethoxide) under reflux conditions in ethanol . Optimization of reaction parameters (temperature, solvent polarity, and catalyst selection) is critical to minimize side reactions and enhance yield.

Q. How is the molecular structure of this compound experimentally validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL (for refinement) and ORTEP-III (for visualization), researchers can determine bond lengths, angles, and ring strain parameters . Complementary techniques include NMR (to confirm substituent positions) and IR spectroscopy (to identify functional groups like the nitrile and ester).

Q. What spectroscopic techniques are suitable for characterizing this compound in solution?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., cyclopropane protons show distinct splitting due to ring strain).

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass matching.

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in organic transformations?

- Methodological Answer : The ring’s 60° bond angles introduce significant strain (~27 kcal/mol), enhancing electrophilicity at the ester carbonyl. This strain can be quantified using Cremer-Pople puckering coordinates or DFT calculations. For example, nucleophilic attacks at the ester group proceed faster compared to less-strained analogs. Kinetic studies under varying temperatures and solvents (e.g., polar aprotic vs. protic) can elucidate strain-driven reactivity .

Q. What computational strategies are employed to model the electronic structure and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) with functionals like B3LYP/6-311++G(d,p) is used to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and transition states. Software packages (e.g., Gaussian, ORCA) enable analysis of reaction mechanisms, such as ring-opening pathways or cyano-group participation in cycloadditions . Solvent effects are modeled via implicit solvation (e.g., PCM).

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

- Methodological Answer : Cross-validation is essential:

- NMR vs. DFT : Use gauge-invariant atomic orbitals (GIAO) in DFT to simulate chemical shifts. Discrepancies may arise from solvent effects or dynamic processes (e.g., ring puckering), requiring molecular dynamics (MD) simulations .

- X-ray vs. Computational Geometry : Compare experimental bond lengths/angles with optimized DFT structures. Deviations >0.05 Å suggest limitations in the computational model (e.g., neglect of crystal packing forces) .

Q. What retrosynthetic approaches are feasible for designing derivatives of this compound?

- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., template-based relevance models) identifies key disconnections. For example:

- Ester Hydrolysis : To generate the carboxylic acid for further functionalization.

- Nitrile Conversion : Transform the cyano group into amides or tetrazoles via click chemistry.

Prioritize steps that maintain ring integrity, as ring-opening may alter reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.